3-Ethylpentan-3-ol;formic acid
Description
Structural Features and Chemical Classifications
3-Ethylpentan-3-ol
3-Ethylpentan-3-ol, also known as triethylcarbinol, is a tertiary alcohol. wikipedia.org Its structure features a central carbon atom bonded to a hydroxyl (-OH) group and three ethyl (-CH2CH3) groups. This arrangement results in significant steric hindrance around the hydroxyl group. The molecular formula for 3-ethylpentan-3-ol is C7H16O. wikipedia.org
Formic Acid
Formic acid, systematically named methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. wikipedia.orgvedantu.com It consists of a single carboxyl group (-COOH) attached to a hydrogen atom. vedantu.compw.live This structure makes it unique among carboxylic acids, as the hydrogen atom attached to the carboxyl group imparts some of the characteristics of an aldehyde. manavchem.com
Interactive Data Table: Properties of 3-Ethylpentan-3-ol and Formic Acid
| Property | 3-Ethylpentan-3-ol | Formic Acid |
| IUPAC Name | 3-ethylpentan-3-ol nih.gov | Methanoic acid vedantu.com |
| Synonyms | Triethylcarbinol, Triethylmethanol wikipedia.orgnist.gov | Formylic acid, Aminic acid pw.livemanavchem.com |
| CAS Number | 597-49-9 nih.gov | 64-18-6 wikipedia.org |
| Molecular Formula | C7H16O wikipedia.org | CH2O2 wikipedia.org |
| Molar Mass | 116.20 g/mol nih.gov | 46.03 g/mol byjus.com |
| Appearance | Clear, colorless to slightly yellow liquid chembk.comchemicalbook.com | Colorless fuming liquid wikipedia.orgpcc.eu |
| Odor | Camphor-like chembk.com | Pungent, penetrating wikipedia.orgunacademy.com |
| Boiling Point | 140–142 °C wikipedia.org | 100.8 °C vedantu.com |
| Melting Point | -12.5 °C chembk.com | 8.4 °C vedantu.com |
| Density | 0.824 g/mL at 25 °C chembk.com | 1.220 g/mL wikipedia.org |
| Solubility in Water | Slightly soluble chembk.com | Miscible wikipedia.org |
Historical Context and Contemporary Relevance in Organic Chemistry
The study of alcohols and carboxylic acids is fundamental to organic chemistry. The esterification reaction, in which an alcohol and a carboxylic acid combine to form an ester and water, is a classic and widely studied transformation.
Historically, the synthesis of tertiary alcohols like 3-ethylpentan-3-ol has been achieved through methods like the Grignard reaction, for instance, by reacting a Grignard reagent with a ketone. prepchem.com One specific method involves the reaction of ethylmagnesium bromide with 3-pentanone.
Formic acid was first isolated from ants and has long been recognized for its acidic properties. wikipedia.orgvedantu.com It is an important intermediate in chemical synthesis. wikipedia.org
In contemporary organic chemistry, the reactions of tertiary alcohols and carboxylic acids continue to be of interest. The direct esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity of the tertiary carbocation intermediate to undergo elimination. However, methods have been developed to achieve this transformation, such as using a mixture of formic acid and acetic anhydride (B1165640), which has been shown to produce pure tertiary alkyl formates in high yields. researchgate.netsciencemadness.org Another approach involves the use of a sulfonic acid cation exchange resin as a catalyst. google.com
Overview of Intermolecular Interactions and Reactivity Landscape within the System
The primary intermolecular force at play between 3-ethylpentan-3-ol and formic acid is hydrogen bonding. The hydroxyl group of the alcohol and the carboxyl group of the acid can both act as hydrogen bond donors and acceptors. wikipedia.org In the vapor phase and in hydrocarbon solvents, formic acid itself exists as hydrogen-bonded dimers. wikipedia.orgunacademy.com
The reactivity of the 3-ethylpentan-3-ol and formic acid system is dominated by two main competing reactions: esterification and dehydration.
Esterification: In the presence of an acid catalyst, 3-ethylpentan-3-ol can react with formic acid to produce 3-ethylpentyl formate (B1220265) and water. This is a Fischer esterification reaction. masterorganicchemistry.com However, the bulky nature of the tertiary alcohol can make this reaction slow. sciencemadness.org
Dehydration: Due to the stability of the resulting tertiary carbocation, 3-ethylpentan-3-ol is prone to acid-catalyzed dehydration. This elimination reaction would lead to the formation of alkenes, such as 3-ethyl-2-pentene. wikipedia.org
The outcome of the reaction between 3-ethylpentan-3-ol and formic acid is highly dependent on the reaction conditions, such as temperature and the type of catalyst used. For instance, investigations have shown that the use of a formic acid/acetic anhydride mixture favors the formation of the formate ester. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29415-99-4 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-ethylpentan-3-ol;formic acid |
InChI |
InChI=1S/C7H16O.CH2O2/c1-4-7(8,5-2)6-3;2-1-3/h8H,4-6H2,1-3H3;1H,(H,2,3) |
InChI Key |
VSMGBWWRTYCYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)O.C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethylpentan 3 Ol and Formic Acid
Sustainable Production of Formic Acid
Bio-Based and Biocatalytic Production Approaches
The pursuit of sustainable chemical manufacturing has spurred significant research into bio-based and biocatalytic methods for producing valuable platform chemicals. This section explores the current landscape of such approaches for the synthesis of 3-Ethylpentan-3-ol and formic acid. While the bio-production of formic acid is a well-established and rapidly advancing field, the biological synthesis of 3-Ethylpentan-3-ol is not a subject of current research, with no known bio-based or biocatalytic production methods reported in the available scientific literature.
3-Ethylpentan-3-ol
Currently, there are no established or researched bio-based or biocatalytic production routes for 3-Ethylpentan-3-ol. The synthesis of this tertiary alcohol is primarily achieved through classical organic chemistry techniques, such as the Grignard reaction involving the reaction of ethylmagnesium bromide with 3-pentanone. The lack of known biosynthetic pathways may be attributed to the compound's structure, which is not a common metabolite in microbial or enzymatic systems.
Formic Acid
In stark contrast to 3-Ethylpentan-3-ol, formic acid is a focal point of research in sustainable chemistry, with numerous bio-based and biocatalytic production strategies being actively developed and optimized. These methods utilize renewable feedstocks, including biomass and carbon dioxide, offering a greener alternative to traditional fossil fuel-based manufacturing. wikipedia.org
Production from Biomass:
Biomass, as the most abundant carbon resource on Earth, is a prime candidate for renewable formic acid production. wikipedia.org Various strategies are employed to convert biomass into formic acid, with catalytic oxidation being a prominent method. Lignocellulosic biomass, which is rich in carbohydrates, can be catalytically converted to formic acid with significant yields. For instance, the oxidation of common carbohydrates using a VO2+ catalyst formed from sodium metavanadate in an acidic aqueous solution has been shown to produce formic acid with mole yields as high as 64.9% from cellulose (B213188) and 63.5% from xylan. epa.gov
Another innovative approach involves the OxFA process, which facilitates the efficient utilization of a wide range of biogenic feedstocks, including sugars, starches, and even waste materials like molasses and sewage sludge. chembk.com This process operates under mild conditions and can produce up to one kilogram of bio-based formic acid per kilogram of dry biomass, depending on the substrate. chembk.com
Furthermore, research has demonstrated the potential of using greenhouse gases in conjunction with biomass for formic acid production. A sustainable process utilizing carbon dioxide as a heterogeneous acid reactant with hydrogen peroxide for the hydrolysis-oxidation of lignocellulosic biomass has achieved a formic acid yield of 36.18%. nih.gov This method not only provides a greener alternative to the use of strong inorganic acids but also contributes to carbon reduction. nih.gov
Biocatalytic Production:
Biocatalytic methods, employing whole-cell or isolated enzymes, offer a highly specific and efficient route to formic acid synthesis. A notable example is the electro-biocatalytic conversion of CO2 into formic acid. The bacterium Shewanella oneidensis MR-1 has been successfully used as a whole-cell biocatalyst for this conversion. guidechem.com When grown under optimized anaerobic conditions with fumarate (B1241708) and nitrate (B79036) supplementation, S. oneidensis MR-1 demonstrated a formic acid productivity of 1.9 mM h-1 over 72 hours. guidechem.com
The use of genetically modified microorganisms is another promising avenue. By engineering metabolic pathways, scientists can enhance the natural ability of microorganisms like Clostridium ljungdahlii to produce formic acid through fermentation. Advances in synthetic biology also allow for the introduction of genes responsible for formic acid synthesis into host organisms such as bacteria or yeast, creating tailored and efficient bio-based production systems. chemicalbook.com
Enzymatic catalysis, particularly with formate (B1220265) dehydrogenase (FDH), is also a key area of research. While most FDHs favor the oxidation of formate, certain enzymes have shown promise for the reductive action on CO2 to produce formate. chemicalbook.com The discovery and engineering of such enzymes are crucial for developing efficient bioprocesses for formate production, which can serve as both a commodity chemical and a hydrogen storage molecule. chemicalbook.com
Below are interactive data tables summarizing the findings from various bio-based and biocatalytic production approaches for formic acid.
Table 1: Bio-Based Production of Formic Acid from Biomass
| Feedstock | Catalyst/Method | Conditions | Formic Acid Yield | Reference |
| Cellulose | VO2+ | Acidic water | 64.9% (mole yield) | epa.gov |
| Xylan | VO2+ | Acidic water | 63.5% (mole yield) | epa.gov |
| Lignocellulosic Biomass | CO2, H2O2 | 170°C, 30 bar CO2 | 36.18% | nih.gov |
| Corn Stover | CO2, H2O2 | 170°C, 30 bar CO2 | 17.43% | nih.gov |
| Wheat Stover | CO2, H2O2 | 170°C, 30 bar CO2 | 20.45% | nih.gov |
| Various (sugars, starch, waste) | OxFA Process | <140°C, <6 bar | Up to 1 kg/kg dry matter | chembk.com |
Table 2: Biocatalytic Production of Formic Acid
| Biocatalyst | Substrate | Method | Productivity/Rate | Reference |
| Shewanella oneidensis MR-1 | Gaseous CO2 | Electro-biocatalysis | 1.9 mM h-1 (anaerobic) | guidechem.com |
| Shewanella oneidensis MR-1 | Gaseous CO2 | Electro-biocatalysis | 0.59 mM h-1 (aerobic) | guidechem.com |
| Clostridium ljungdahlii | Not specified | Bacterial Fermentation | Not specified | |
| Genetically Modified Microorganisms | Not specified | Fermentation | Enhanced production | |
| Formate Dehydrogenase (FDH) | CO2 | Enzymatic Reduction | Promising for bioprocesses | chemicalbook.com |
Mechanistic Investigations of 3 Ethylpentan 3 Ol and Formic Acid Reactions
Reaction Mechanisms of Formic Acid
Formic acid exhibits a diverse range of chemical behaviors, participating in reactions as a hydrogen donor, a source of carbon, an acid catalyst, and a reducing agent. wikipedia.orgorganic-chemistry.org Its unique structure, possessing both a carboxyl group and a hydrogen atom attached to the carbonyl carbon, underpins its versatile reactivity.
The decomposition of formic acid (HCOOH) into hydrogen (H₂) and carbon dioxide (CO₂) is a critical reaction, particularly for chemical hydrogen storage. nih.govresearchgate.net This process, known as dehydrogenation, is highly dependent on the catalyst used. frontiersin.org
The reaction can be summarized as: HCOOH → H₂ + CO₂ wikipedia.org
Two primary mechanistic pathways are generally considered for catalytic dehydrogenation:
Dehydrogenation via Formate (B1220265) Intermediate: This is the most common pathway. It involves the initial deprotonation of formic acid to a formate anion (HCOO⁻). frontiersin.org This formate species then adsorbs onto the catalyst surface. rsc.org The crucial step is the subsequent C-H bond cleavage of the adsorbed formate, which leads to the formation of a metal-hydride intermediate and the release of CO₂. frontiersin.org Finally, H₂ is generated from the combination of the hydride with a proton. frontiersin.org This mechanism is prevalent in reactions catalyzed by various metals, including palladium and manganese complexes. frontiersin.orgmdpi.com
Direct Dehydrogenation: In some systems, formic acid can directly dehydrogenate without proceeding through a distinct formate intermediate. acs.org
The selectivity of the catalyst is paramount to prevent the competing dehydration reaction, which produces carbon monoxide (CO) and water (H₂O), as CO can poison many catalysts. wikipedia.orgfrontiersin.org Catalysts based on noble metals like ruthenium, rhodium, and palladium, as well as more abundant metals like iron and manganese, have been developed to selectively promote dehydrogenation. nih.govmdpi.comrsc.orgkaust.edu.sa Even metal-free systems, using boron-based catalysts, have been shown to facilitate this reaction. nih.gov
| Catalyst Type | Key Mechanistic Features | Typical Products | References |
|---|---|---|---|
| Palladium-based (e.g., Pd/C) | Formation of a palladium-formate intermediate, followed by C-H bond dissociation to a palladium-hydride and CO₂. | H₂ and CO₂ | frontiersin.org |
| Ruthenium/Rhodium Complexes | Operate in aqueous solutions, often involving formate intermediates. Can achieve very high turnover frequencies. | H₂ and CO₂ (high pressure can be achieved) | kaust.edu.sa |
| Manganese(I) Complexes | Proceeds through a manganese-formate adduct. The release of CO₂ is the rate-determining step. | H₂ and CO₂ | mdpi.comresearchgate.net |
| Boron-based (Metal-free) | Involves the formation of bis(formyloxy)borates as key intermediates in the C-H bond activation of a formate ligand. | H₂ and CO₂ | nih.gov |
The electrochemical oxidation of formic acid is a model reaction for direct liquid fuel cells. nih.govrsc.org The mechanism is complex and generally proceeds through a dual-pathway mechanism, particularly on platinum-based catalysts. nih.govnih.gov
The two pathways are:
Direct Pathway (Dehydrogenation): Formic acid is directly oxidized to CO₂ without the formation of poisoning intermediates. nih.govnih.gov This is the desired pathway for efficient energy conversion. The reaction is: HCOOH → CO₂ + 2H⁺ + 2e⁻. nih.gov
Indirect Pathway (Dehydration): Formic acid first dehydrates on the catalyst surface to form adsorbed carbon monoxide (CO_ads). nih.govnih.gov This CO intermediate strongly adsorbs to the catalyst surface, poisoning it and hindering further reaction. nih.gov At higher potentials, this adsorbed CO is oxidized to CO₂. nih.gov The reactions are: HCOOH → CO_ads + H₂O, followed by CO_ads + H₂O → CO₂ + 2H⁺ + 2e⁻. nih.govmdpi.com
The choice of catalyst significantly influences which pathway is dominant. Palladium and its alloys are known to favor the direct pathway, making them more efficient and poison-resistant catalysts for formic acid oxidation compared to platinum. nih.govmdpi.com Photocatalytic oxidation, for instance using titanium dioxide (TiO₂) under UV irradiation, also provides a route for formic acid degradation. researchgate.net
Formic acid serves as a convenient and effective formylating agent, introducing a formyl group (-CHO) into various molecules, and as a C1 source in organic synthesis. wikipedia.orgwikipedia.org
In the N-formylation of amines, the reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. researchgate.net This can be catalyzed by acids. nih.gov A proposed mechanism suggests that an acid catalyst first protonates the formic acid, making it a better electrophile for the subsequent attack by the amine. nih.gov Loss of a water molecule from the resulting intermediate yields the formamide (B127407) product. researchgate.net
Formic acid is a key reagent in reactions such as:
The Leuckart-Wallach Reaction: This reaction involves the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium (B1175870) formate) as the reducing agent. alfa-chemistry.commdpi.com The mechanism proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from a formate anion. alfa-chemistry.com
The Eschweiler-Clarke Reaction: A related reaction where primary and secondary amines are methylated using a mixture of formic acid and formaldehyde. alfa-chemistry.commdpi.com
Uniquely among carboxylic acids, formic acid can participate in addition reactions with alkenes. wikipedia.org This reaction readily forms formate esters. wikipedia.org
In the presence of a strong acid catalyst (e.g., sulfuric acid), a variation of the Koch reaction can occur, where formic acid adds to an alkene to produce a larger carboxylic acid. wikipedia.org
Formic acid is a widely used hydrogen donor in catalytic transfer hydrogenation (CTH). wikipedia.orgacs.org In these reactions, formic acid provides the hydrogen to reduce various functional groups, such as nitroarenes, aldehydes, ketones, and olefins. organic-chemistry.orgmdpi.com
The mechanism of CTH often involves the decomposition of formic acid on a metal catalyst surface to produce a metal-hydride species and CO₂. frontiersin.org This reactive hydride is then transferred to the organic substrate. For example, in the reduction of ketones, the mechanism can be an ionic hydrogenation. rsc.org The efficiency and selectivity of these transformations are highly dependent on the catalyst, which can range from noble metals like ruthenium and iridium to more common metals like iron. organic-chemistry.orgrsc.org Computational studies on ruthenium catalysts in aqueous solutions show that the solvent plays a significant role, affecting the energy barriers for hydride transfer and dissociation of the resulting ruthenium-formato complex. acs.org
Formic acid is one of the most abundant carboxylic acids in the troposphere and plays a role in atmospheric acidity and aerosol formation. rsc.orgucar.edu Its primary atmospheric sink is its reaction with the hydroxyl radical (OH•). nih.govresearchgate.net
The mechanism of the gas-phase reaction between formic acid and the OH radical predominantly involves the abstraction of the acidic hydrogen from the -OH group. researchgate.netnih.gov HCOOH + OH• → H₂O + •COOH
Reactivity Profiles of 3-Ethylpentan-3-ol
3-Ethylpentan-3-ol, also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C7H16O. wikipedia.org Its structure, featuring a hydroxyl group attached to a tertiary carbon, dictates its characteristic reactivity.
Tertiary Alcohol Dehydration Mechanisms
The acid-catalyzed dehydration of tertiary alcohols like 3-ethylpentan-3-ol is a classic organic reaction that typically proceeds through an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid, such as formic acid, forming a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. A base, which can be the conjugate base of the acid or another alcohol molecule, then abstracts a proton from an adjacent carbon, leading to the formation of an alkene. In the case of 3-ethylpentan-3-ol, dehydration primarily yields 3-ethyl-2-pentene. wikipedia.org
The efficiency of this dehydration can be influenced by the choice of catalyst. For instance, studies involving zeolite catalysts have shown that the pore size of the catalyst plays a crucial role. Zeolites like BEA, with optimal pore sizes, can stabilize the transition state, leading to higher reactivity. In contrast, zeolites with smaller (MFI) or larger (FAU) pores may exhibit reduced efficiency due to diffusion limitations or poor transition state stabilization, respectively.
Nucleophilic Reactivity in Chemical Processes
While the hydroxyl group of an alcohol is inherently nucleophilic, the bulky nature of the three ethyl groups surrounding the tertiary carbon in 3-ethylpentan-3-ol creates significant steric hindrance. This steric bulk diminishes its effectiveness as a nucleophile in many standard reactions. However, it can still participate as a nucleophile in certain contexts, particularly in the presence of strong electrophiles or under conditions that favor SN1-type reactions where a carbocation intermediate is formed first. The compound is utilized in organic synthesis, serving as a reagent in various chemical reactions. guidechem.com
Acid-Catalyzed Substitution and Rearrangement Pathways
In the presence of a strong acid like formic acid, 3-ethylpentan-3-ol can undergo substitution reactions. Following the formation of the tertiary carbocation intermediate during the initial stages of the dehydration process, this carbocation can be attacked by a nucleophile. If the conjugate base of the acid is a good nucleophile, an SN1 substitution product can be formed.
Furthermore, the tertiary carbocation intermediate is susceptible to rearrangements if a more stable carbocation can be formed. However, in the case of the 3-ethylpentan-3-yl cation, a 1,2-hydride or 1,2-methanide shift would not lead to a more stable carbocation. Therefore, rearrangements are less common for this specific alcohol compared to other tertiary alcohols where such shifts can result in increased stability. The primary acid-catalyzed pathway remains dehydration to form 3-ethyl-2-pentene.
Intermolecular Interactions and Complex Formation in the 3-Ethylpentan-3-ol/Formic Acid System
The interactions between 3-ethylpentan-3-ol and formic acid are not limited to catalytic reactions but also involve the formation of non-covalent complexes and intricate hydrogen-bonding networks.
Adduct Formation between Formic Acid and Tertiary Alcohols
Formic acid can form adducts with other molecules, including alcohols. In the context of its reaction with other complex organic molecules, such as Criegee intermediates, formic acid has been shown to form functionalized hydroperoxide adducts. rsc.org This occurs through a bimolecular reaction. rsc.org While direct studies on the specific adduct formation between 3-ethylpentan-3-ol and formic acid are not extensively detailed in the provided results, the principle of adduct formation via hydrogen bonding is a well-established phenomenon. It is plausible that a hydrogen-bonded adduct between the hydroxyl group of 3-ethylpentan-3-ol and the carboxylic acid group of formic acid is an initial step in the acid-catalyzed dehydration process.
Hydrogen Bonding Network Analysis in Binary Mixtures
In a binary mixture of 3-ethylpentan-3-ol and formic acid, a complex network of hydrogen bonds is expected to form. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group of formic acid has a carbonyl oxygen that can act as a hydrogen bond acceptor and a hydroxyl group that can act as a hydrogen bond donor. This can lead to the formation of cyclic or linear hydrogen-bonded structures involving one or more molecules of each component. Research on similar systems has demonstrated that acid-catalyzed isomerizations can proceed through a double hydrogen-bonded interaction. rsc.org This type of interaction significantly influences the physical properties of the mixture, such as viscosity, vapor pressure, and miscibility. The self-association of 3-ethylpentan-3-ol through hydrogen bonding is also a recognized characteristic.
Interactive Data Tables
Table 1: Reactivity of 3-Ethylpentan-3-ol with Different Zeolite Catalysts in Dehydration
| Catalyst | Reactivity (vs. BEA) | Rate Dependence | Key Observation |
| BEA | Highest | Zero-order | Optimal pore size stabilizes transition state. |
| MFI | Moderate | First-order | Diffusion limitations reduce efficiency. |
| FAU | Low | Not reported | Poor transition state stabilization due to large pores. |
Esterification Kinetics and Equilibrium in Gas and Solution Phases
The esterification of 3-ethylpentan-3-ol with formic acid to produce 3-ethylpentan-3-yl formate is a reversible reaction influenced by the reaction phase. The kinetics and equilibrium of this process differ significantly between the gas and solution phases due to variations in intermolecular interactions and reaction mechanisms.
In the solution phase , the esterification is typically catalyzed by a strong acid. Formic acid itself can act as a catalyst, protonating the carbonyl group of another formic acid molecule, which then esterifies the alcohol. The reaction is known to be slow and reversible. bohrium.com The equilibrium position is governed by the relative concentrations of reactants and products. The equilibrium constant (Keq) for the esterification of alcohols is generally found to be in the range of 1 to 5 at room temperature. For the reaction between 3-ethylpentan-3-ol and formic acid, a representative equilibrium constant can be considered.
Table 1: Representative Equilibrium Constants for the Esterification of 3-Ethylpentan-3-ol with Formic Acid in Solution Phase
| Temperature (°C) | Equilibrium Constant (Keq) |
| 25 | 2.5 |
| 50 | 2.2 |
| 75 | 2.0 |
| Note: The data in this table are representative values for a tertiary alcohol esterification and are intended for illustrative purposes. |
The kinetics of the solution-phase reaction are influenced by temperature and the presence of a catalyst. An increase in temperature generally increases the reaction rate, but as the reaction is often exothermic, it can shift the equilibrium towards the reactants, lowering the yield of the ester at equilibrium.
Table 2: Representative Kinetic Data for the Solution-Phase Esterification of 3-Ethylpentan-3-ol with Formic Acid
| Temperature (°C) | Rate Constant (k) (L mol-1 s-1) | Activation Energy (Ea) (kJ/mol) |
| 25 | 1.2 x 10-5 | 60 |
| 50 | 4.5 x 10-5 | 60 |
| 75 | 1.5 x 10-4 | 60 |
| Note: The data in this table are hypothetical and based on typical values for acid-catalyzed esterification of tertiary alcohols for illustrative purposes. |
Solvolysis Mechanisms in Formic Acid Media with Tertiary Substrates
The solvolysis of tertiary substrates, such as derivatives of 3-ethylpentan-3-ol (e.g., its halides or sulfonates), in formic acid proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. youtube.comyoutube.com This is primarily due to the ability of the tertiary substrate to form a stable tertiary carbocation and the nature of formic acid as a polar protic solvent.
The mechanism involves a two-step process:
Formation of the carbocation: The leaving group departs from the tertiary carbon, forming a planar, sp2-hybridized tertiary carbocation. This is the slow, rate-determining step of the reaction. The high polarity of formic acid facilitates this step by stabilizing the resulting carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions. libretexts.org
Nucleophilic attack by formic acid: The formic acid molecule, acting as a nucleophile, attacks the carbocation. This step is fast and leads to the formation of a protonated formate ester.
Deprotonation: A subsequent deprotonation step, often involving another molecule of formic acid or the displaced leaving group, yields the final formate ester product.
The rate of solvolysis for tertiary substrates in formic acid is significantly faster than in less polar solvents like acetic acid. This is attributed to the greater ability of formic acid to stabilize the carbocation intermediate, thereby lowering the activation energy of the rate-determining step. libretexts.org
Table 3: Relative Rates of Solvolysis of a Tertiary Substrate in Different Carboxylic Acid Solvents
| Solvent | Relative Rate |
| Acetic Acid | 1 |
| Formic Acid | ~103 - 104 |
| Note: This table provides an order-of-magnitude comparison and is illustrative of the solvent effect on SN1 solvolysis. |
The kinetics of the solvolysis reaction are first-order with respect to the substrate and zero-order with respect to the nucleophile (formic acid), as the nucleophile is not involved in the rate-determining step. The rate constant is influenced by temperature, with an increase in temperature leading to a faster reaction rate.
Table 4: Representative Kinetic Data for the Solvolysis of a Tertiary Alkyl Halide in Formic Acid
| Temperature (°C) | Rate Constant (k) (s-1) | Activation Energy (Ea) (kJ/mol) |
| 25 | 2.0 x 10-4 | 85 |
| 45 | 1.5 x 10-3 | 85 |
| Note: The data in this table are hypothetical and representative for the SN1 solvolysis of a tertiary substrate in formic acid for illustrative purposes. |
Catalytic Applications in 3 Ethylpentan 3 Ol and Formic Acid Systems
Catalytic Roles of Formic Acid in Organic Synthesis
Formic acid (HCOOH) is a molecule of significant interest in modern organic chemistry, not only as a simple carboxylic acid but also as a multifunctional reagent in catalytic reactions. Its utility spans from being a proton source to a hydrogen donor, enabling a variety of chemical transformations.
As the strongest of the simple, unsubstituted carboxylic acids, formic acid can function as a Brønsted acid catalyst, donating a proton to activate substrates in various reactions. Its acidity is significantly higher than that of acetic acid, which allows it to catalyze certain reactions without the need for stronger, often corrosive, mineral acids. wikipedia.org
One notable example is in Fischer esterification reactions, where formic acid can self-catalyze its reaction with alcohols to form formate (B1220265) esters. wikipedia.org This self-catalysis is a consequence of its inherent acidity, which is sufficient to protonate the carbonyl oxygen of another formic acid molecule, thereby activating it for nucleophilic attack by an alcohol.
Furthermore, formic acid is employed to promote reactions such as the hydration of alkynes. In combination with a subsequent iridium-catalyzed transfer hydrogenation, this provides an efficient route to alcohols under mild conditions. organic-chemistry.org In some catalytic cycles, formic acid acts as a Brønsted acid in conjunction with a metal catalyst. For instance, the reduction of alkynes with a combination of a Pd(0) complex and formic acid involves catalysis by the Brønsted acid to facilitate the transformation. organic-chemistry.org This dual-catalyst system can be tuned to selectively produce cis- or trans-alkenes, as well as alkanes, by adjusting the reaction conditions. organic-chemistry.org
One of the most significant applications of formic acid in catalysis is its role as a hydrogen donor in transfer hydrogenation reactions. mdpi.com This process offers a safer and more convenient alternative to using high-pressure molecular hydrogen (H₂). mdpi.com Formic acid and its salts, such as sodium formate or a formic acid/triethylamine azeotrope, can catalytically decompose to release H₂ and CO₂ in situ, which then reduces a target substrate. wikipedia.orgorganic-chemistry.org
This methodology is widely used for the reduction of various functional groups. For example, aromatic carbonyls and nitriles can be hydrogenated to their corresponding alcohols and amines using reusable heterogeneous palladium catalysts (Pd/C or Pd/Al₂O₃) with formic acid as the hydrogen source, notably without the need for other additives. mdpi.com The transfer hydrogenation of nitroarenes to aminoarenes has also been achieved using various catalysts, including ruthenium and iron complexes. mdpi.com
The choice of catalyst is crucial for the efficient decomposition of formic acid and the subsequent hydrogen transfer. Iridium complexes are particularly effective for the transfer hydrogenation of C=C and C=N bonds, as well as for the reductive amination of imines in aqueous media using formic acid. organic-chemistry.org Research has also explored the use of non-noble metal catalysts, such as nitrogen-doped carbon-encapsulated cobalt nanoparticles, for catalytic transfer hydrodeoxygenation reactions with formic acid. rsc.org
Table 1: Examples of Catalytic Transfer Hydrogenation using Formic Acid as a Hydrogen Donor
| Substrate Type | Catalyst | Product Type | Reference |
|---|---|---|---|
| Aromatic Carbonyls | Pd/C | Alcohols | mdpi.com |
| Aromatic Nitriles | Pd/Al₂O₃ | Amines | mdpi.com |
| Nitroarenes | RuCl₂(PPh₃)₃ | Aminoarenes | mdpi.com |
| Alkenes (Enones) | Iridium Complex | Alkanes | organic-chemistry.org |
| Imines | Iridium Complex | Amines | organic-chemistry.org |
| Biomass-derived compounds | Co@NC | Alkanes | rsc.org |
Applications of 3-Ethylpentan-3-ol in Catalytic Systems
3-Ethylpentan-3-ol (triethylcarbinol) is a tertiary alcohol known for its distinct structural and chemical properties. guidechem.comwikipedia.org It is a colorless liquid at room temperature and is synthesized typically through the reaction of a Grignard reagent, such as ethylmagnesium bromide, with either diethyl carbonate or 3-pentanone. prepchem.comshaalaa.com
In the context of chemical reactions, 3-ethylpentan-3-ol is primarily utilized as a solvent and as a reagent or precursor in organic synthesis. cymitquimica.com Its character as a tertiary alcohol renders it resistant to oxidation under mild conditions and imparts significant steric bulk, which influences its solvation properties. While some general sources mention its use in "catalysis," specific examples of 3-ethylpentan-3-ol acting as a catalyst, a ligand for a catalyst, or a crucial reaction medium that directly influences a catalytic cycle are not widely reported in the surveyed literature. guidechem.com Its main applications remain in the realm of general organic synthesis, for instance, in studies on the effects of alkanols on the micropolarity and microviscosity of systems. cymitquimica.com
Catalyst Design and Optimization for Formic Acid Conversions
The decomposition of formic acid can proceed via two main pathways: dehydrogenation (HCOOH → H₂ + CO₂) or dehydration (HCOOH → H₂O + CO). For applications in hydrogen storage and transfer hydrogenation, the dehydrogenation pathway is highly desired, as carbon monoxide (CO) is a poison for many catalysts, particularly those in fuel cells. Consequently, significant research has focused on designing selective catalysts for formic acid dehydrogenation.
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. Palladium (Pd)-based catalysts are among the most active for formic acid dehydrogenation. cymitquimica.com These catalysts are often supported on high-surface-area materials like activated carbon or graphitic carbon nitride. cymitquimica.com
The performance of heterogeneous catalysts is influenced by several factors, including the size and composition of the metal nanoparticles and the nature of the support. To combat deactivation, which can occur in monometallic Pd systems due to the adsorption of intermediates, bimetallic or multimetallic nanoparticles have been developed. Alloying Pd with other metals can enhance catalytic activity and stability. cymitquimica.com For instance, the development of advanced synthesis methods for monometallic, bimetallic, and trimetallic nanoparticles based on noble metals like Pd, Au, and Ag is a key area of research to improve efficiency. cymitquimica.com
Table 2: Common Heterogeneous Catalysts for Formic Acid Dehydrogenation
| Catalyst Type | Support Material | Key Features | Reference |
|---|---|---|---|
| Monometallic Pd | Activated Carbon, Graphitic Carbon Nitride | High activity but prone to deactivation. | cymitquimica.com |
| Bimetallic/Multimetallic | Carbon Supports | Improved stability and performance compared to monometallic systems. | cymitquimica.com |
| Noble Metals (Au, Ag) | Various Supports | Studied for enhancing efficiency and selectivity. | cymitquimica.com |
Homogeneous catalysts often exhibit higher activity and selectivity for formic acid dehydrogenation at lower temperatures compared to their heterogeneous counterparts, typically producing CO-free hydrogen. Ruthenium (Ru), Iridium (Ir), and Rhodium (Rh) complexes are widely studied in this area.
Ruthenium-based catalysts are particularly common because they effectively suppress the formation of CO. For instance, Ru(II) complexes with water-soluble phosphine (B1218219) ligands, such as m-trisulfonated triphenylphosphine (B44618) (mTPPTS), have been shown to be highly stable and selective for decomposing formic acid into H₂ and CO₂. cymitquimica.com Similarly, Iridium-based complexes, including those with pincer ligands, have demonstrated excellent catalytic activity. cymitquimica.com
The mechanism for formic acid dehydrogenation by these homogeneous catalysts generally involves the formation of a metal-formate complex, followed by a β-hydride elimination step, which is often rate-determining, to release H₂ and CO₂. cymitquimica.com Recent research has also focused on developing catalysts based on more abundant and less expensive non-noble metals, such as iron. Iron complexes bearing pincer ligands have shown remarkably high turnover frequencies, especially when used with a Lewis acid cocatalyst. cymitquimica.com
Based on a comprehensive search of available scientific literature, there is currently a lack of specific computational and theoretical studies focused solely on the "3-Ethylpentan-3-ol;formic acid" system. Research detailing the quantum chemical calculations, Density Functional Theory (DFT) analyses, and molecular dynamics simulations for the adduct or reaction between 3-Ethylpentan-3-ol and formic acid is not present in the accessible literature.
Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested. Generating content for the specified sections—such as adduct geometries, binding energies, transition state analyses, and solvation effects for this particular compound—would require fabricating data and research findings, which is beyond the scope of a factual AI assistant.
General information is available on the individual components, 3-Ethylpentan-3-ol and formic acid, as well as computational studies on analogous systems, such as the decomposition of formic acid on metal catalysts or its interaction with other small molecules like methanol and water. However, this information does not directly apply to the specific interactions and reactions between 3-Ethylpentan-3-ol and formic acid.
Computational Chemistry and Theoretical Studies
Theoretical Studies on Atmospheric Chemistry Relevant to Formic Acid
Theoretical and computational studies have become indispensable tools for elucidating the complex chemical processes that formic acid undergoes in the atmosphere. These studies provide detailed mechanistic insights into its formation, degradation, and catalytic role in various atmospheric reactions. By employing a range of computational methods, from density functional theory (DFT) to high-level ab initio calculations, researchers can model reaction pathways, determine transition state geometries, and calculate thermodynamic and kinetic parameters that are often difficult to measure experimentally.
Formation Pathways:
A significant focus of theoretical research has been to identify the primary sources of atmospheric formic acid. One proposed pathway involves the hydration of formaldehyde in cloud droplets to form methanediol, which is then outgassed and oxidized in the gas phase. However, the atmospheric relevance of this pathway has been a subject of debate. High-level coupled cluster calculations have yielded a rate constant of (2.4 ± 0.5) × 10⁻¹² cm³ s⁻¹ for the reaction between methanediol and the hydroxyl (OH) radical under typical atmospheric conditions (260–310 K and 0–1 atm) pnas.org. This theoretical value is significantly lower than some experimental estimates, suggesting that the contribution of methanediol oxidation to the global formic acid budget may be less than 10% pnas.orgaeronomie.be.
Theoretical studies have also explored the catalytic role of other atmospheric species in the formation of formic acid precursors. For instance, the gas-phase hydrolysis of formaldehyde to methanediol has a high energy barrier, but computational studies have shown that atmospheric acids like sulfuric acid and formic acid itself can significantly lower this barrier by acting as bridges for hydrogen atom transfer acs.orgnih.gov.
Degradation Pathways:
The primary sinks for atmospheric formic acid are its reactions with OH radicals and, to a lesser extent, ozone. Computational studies have thoroughly investigated these oxidative degradation pathways. DFT calculations have been used to map the potential energy surfaces for these reactions in both the gas phase and aqueous solution.
For the reaction with the OH radical, theoretical models indicate that the abstraction of the aldehydic hydrogen atom is the most favorable pathway unex.esnih.gov. The calculated free energy of activation (ΔG‡) for this process varies depending on the computational method and the phase (gas or aqueous), but it is generally found to be a rapid reaction. In contrast, the abstraction of the acidic proton by the OH radical is a less favorable route unex.esnih.gov.
The reaction of formic acid with ozone has also been a subject of theoretical investigation. These studies reveal that the reaction proceeds through the formation of hydrotrioxide intermediates unex.esnih.gov. The carbonylic H-abstraction is found to be more favorable than the dissociative abstraction of the acid proton unex.es.
Catalytic Role of Formic Acid:
The Role of Water:
Water molecules play a crucial role in the atmospheric chemistry of formic acid, and theoretical studies have provided valuable insights into these interactions. Ab initio quantum chemical calculations have shown that water can act as a homogeneous catalyst for both the dehydration and decarboxylation of formic acid by reducing the activation barriers for these decomposition pathways psu.eduumich.edu. In the gas phase, dehydration is the more favorable decomposition route, while in the aqueous phase, decarboxylation becomes dominant psu.eduumich.edu.
Below are interactive data tables summarizing some of the key findings from theoretical studies on the atmospheric chemistry of formic acid.
Calculated Activation Energies (ΔG‡) for Formic Acid Degradation Reactions
| Reactant | Oxidant | Phase | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|---|
| Formic Acid | OH Radical | Gas Phase | 8.51 | UMN12SX/6-311++G(2d,p) |
| Formic Acid | OH Radical | Aqueous | 10.33 | UMN12SX/6-311++G(2d,p) with SMD |
Calculated Rate Constants for Reactions Relevant to Formic Acid Atmospheric Chemistry
| Reaction | Temperature (K) | Pressure (atm) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Computational Method |
|---|---|---|---|---|
| Methanediol + OH | 260-310 | 0-1 | (2.4 ± 0.5) × 10⁻¹² | High-level coupled cluster calculations |
| CH₄ + OH | 300 | - | ~6 × 10⁻¹⁵ | CCSD(T)/6-311++G(3df,3pd)//M06-2X/6-311++G(3df,3pd) |
| CH₄ + OH (+ HCOOH) | 300 | - | 3 × 10⁻⁹ (concentration not included) | CCSD(T)/6-311++G(3df,3pd)//M06-2X/6-311++G(3df,3pd) |
Spectroscopic Characterization and Advanced Analytical Techniques
Rotational Spectroscopy for Gas-Phase Complex Analysis
Rotational spectroscopy is a powerful technique for the high-resolution structural determination of molecules and molecular complexes in the gas phase. By measuring the absorption of microwave radiation, it allows for the precise calculation of molecular geometries and the characterization of weak intermolecular forces.
In the 3-Ethylpentan-3-ol;formic acid complex, the primary intermolecular interaction is the hydrogen bond formed between the hydroxyl group (-OH) of the alcohol and the carbonyl oxygen (C=O) or hydroxyl oxygen of the formic acid. Rotational spectroscopy can precisely map the geometry of this hydrogen bond. While specific studies on this exact complex are not prevalent, analysis of similar systems, such as formic acid-methanol complexes, demonstrates the methodology. goettingen-research-online.dersc.org In such complexes, the hydrogen bond acts as the principal driving force for crystal packing and the formation of dimers or larger aggregates. mdpi.com
The strength and nature of the interaction can be inferred from the resulting molecular structure. For instance, studies on other hydrogen-bonded systems show that the formation of these bonds leads to stabilization energies that can be quantified through computational methods like DFT, which complement the experimental spectroscopic data. mdpi.commdpi.com The analysis can distinguish between different types of non-covalent interactions, including hydrogen bonds, dispersion forces, and even halogen bonds in relevant molecules. mdpi.com
The primary output of a rotational spectroscopy experiment is a set of rotational constants (A, B, C) for each principal axis of inertia of the molecule or complex. These constants are inversely proportional to the moments of inertia and are therefore directly related to the molecule's mass distribution and geometry.
For instance, high-resolution rovibrational spectroscopy of trans-formic acid has yielded precise ground state rotational constants. osti.gov These constants are essential for predicting and identifying spectral lines. For a complex like 3-Ethylpentan-3-ol with formic acid, determining the rotational constants would allow for the calculation of key structural parameters, such as the O···O distance and the angle of the hydrogen bond, with very high precision. This provides an unambiguous picture of the complex's preferred gas-phase conformation.
Table 1: Representative Rotational Constants for trans-HCOOH This table shows an example of the type of data obtained from rotational spectroscopy for one of the components of the complex.
| Parameter | Value (MHz) | Reference |
|---|---|---|
| A | 77459.795 | osti.gov |
| B | 12055.0594 | osti.gov |
| C | 10415.7728 | osti.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is exceptionally sensitive to changes in bond strength and chemical environment, making it ideal for studying hydrogen bonding.
When 3-Ethylpentan-3-ol and formic acid form a hydrogen-bonded complex, characteristic shifts in their vibrational frequencies are expected.
O-H Stretching: The O-H stretching band of the alcohol (typically in the 3600-3200 cm⁻¹ region) will broaden and shift to a lower frequency (a red shift) upon hydrogen bonding. This is a classic indicator of the hydroxyl group acting as a hydrogen bond donor. Studies of other alcohol complexes confirm this phenomenon. derpharmachemica.com
C=O Stretching: The carbonyl (C=O) stretching frequency of formic acid (around 1770-1700 cm⁻¹) will also shift, typically to a lower wavenumber, if the carbonyl oxygen acts as the hydrogen bond acceptor.
C-O Stretching: The C-O stretching frequency of the alcohol may shift to a higher frequency (a blue shift).
Jet-cooled FT-IR and Raman spectroscopy have been used to study formic acid and its dimers, providing a wealth of data on its vibrational modes free from environmental effects. uni-goettingen.de Similar studies on the formic acid-methanol complex have identified the specific vibrational signatures of pre-reactive hydrogen-bonded species. goettingen-research-online.dersc.org For example, in the study of ethyl maltol, an intramolecular hydrogen bond was estimated to have an energy of ~17 kJ mol⁻¹, based on spectroscopic and computational analysis. mdpi.com These approaches would be directly applicable to quantifying the interaction between 3-Ethylpentan-3-ol and formic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in the solution phase. It provides detailed information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C.
For the this compound system, NMR can confirm the structure of the individual components and provide evidence of complex formation.
¹H NMR: The chemical shift of the labile protons—the hydroxyl proton of the alcohol and the carboxylic acid proton—is highly sensitive to hydrogen bonding. Upon complex formation, these signals would be expected to shift significantly downfield. The integration of signals in the ¹H NMR spectrum of 3-ethylpentane, a related structure, shows a proton ratio of 9:6:1, corresponding to its three distinct chemical environments. docbrown.info
¹³C NMR: The carbon atoms directly bonded to the oxygen atoms (the carbinol carbon in the alcohol and the carbonyl carbon in the acid) would experience changes in their chemical shifts due to the altered electron density from hydrogen bonding. Spectral data for pure 3-Ethyl-3-pentanol is available for comparison. chemicalbook.com
Furthermore, NMR is invaluable for mechanistic studies. researchgate.net If the system undergoes esterification, NMR can be used to identify the resulting ester and any other products or intermediates, such as the alkene formed from the dehydration of the tertiary alcohol. Two-dimensional NMR techniques (like HMBC and ROESY) can establish connectivity and spatial relationships in more complex products. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethyl-3-pentanol This table provides reference data for one of the components.
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C-OH (Quaternary) | ~76 | chemicalbook.com |
| -CH₂- | ~32 | chemicalbook.com |
| -CH₃ | ~8 | chemicalbook.com |
Mass Spectrometry for Reaction Product Identification and Mechanistic Tracing
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum provide structural clues.
For the this compound system, MS is a key tool for identifying reaction products. The reaction of a tertiary alcohol with a carboxylic acid can be complex, often involving dehydration of the alcohol to an alkene (3-ethyl-2-pentene) followed by potential addition or esterification. wikipedia.org
Identification of Reactants: The mass spectrum of 3-Ethylpentan-3-ol (molecular weight 116.20 g/mol ) is well-documented. nist.govnist.gov
Identification of Products: MS can detect the formation of the ester product, 3-ethylpentyl formate (B1220265), as well as the intermediate alkene, 3-ethyl-2-pentene. By coupling MS with a separation technique like Gas Chromatography (GC-MS), each component of the reaction mixture can be individually identified as it elutes from the column.
Mechanistic Tracing: Isotopic labeling studies can be employed, where, for example, the oxygen in the formic acid is replaced with ¹⁸O. By tracing the location of the ¹⁸O label in the products using MS, the reaction mechanism can be unambiguously determined.
Chromatographic Techniques for Separation and Quantification of Reaction Mixtures
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For the this compound system, both gas and liquid chromatography are highly applicable.
Gas Chromatography (GC): GC is suitable for separating volatile compounds. 3-Ethylpentan-3-ol, the potential alkene byproduct, and the final ester product are all sufficiently volatile for GC analysis. The NIST Chemistry WebBook lists Kovats retention indices for 3-Ethyl-3-pentanol on various GC columns, providing a basis for method development. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating less volatile or more polar compounds like formic acid. Reversed-phase HPLC, using a non-polar stationary phase (like a C18 column) and a polar mobile phase, is effective for separating polar species. ukm.my Studies have shown that formic acid can be effectively separated and quantified using a C18 column with water as the mobile phase. ukm.my By adjusting the mobile phase, for example by adding ethanol (B145695), the separation of the alcohol, acid, and ester can be optimized. semanticscholar.org
These techniques are not only used for qualitative identification but also for quantitative analysis, allowing researchers to determine the concentration of each component in a reaction mixture and thereby study reaction kinetics.
Derivatization Strategies and Analytical Applications
Derivatization of Formic Acid for Enhanced Analytical Detection and Separation
Formic acid is a volatile, highly reactive compound with low UV activity, making its direct detection and quantification challenging, especially in complex matrices. wikipedia.org Derivatization is therefore a common and often necessary step to enable robust and sensitive analysis.
One of the most prevalent strategies is esterification , which converts the polar carboxylic acid into a more volatile and less polar ester. This is particularly useful for GC-based methods. For instance, formic acid can be derivatized to ethyl formate (B1220265) using acidified ethanol (B145695) or to methyl formate using acidified methanol. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid and can be performed directly in a headspace vial before GC analysis. wikipedia.orgorganic-chemistry.orgupb.ro This approach has been successfully applied to determine formic acid impurities in pharmaceutical excipients. wikipedia.org
Another effective method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). While primarily used for aldehydes and ketones, DNPH can react with carboxylic acids under elevated temperatures (e.g., 80°C for 8 hours) to form hydrazides. libretexts.orgacs.org These derivatives are then quantified using liquid chromatography-mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity. This method has been employed for the simultaneous determination of formic acid and lower carbonyls in air samples. libretexts.org
The choice of derivatization reagent and method depends on the analytical technique and the sample matrix. The table below summarizes common derivatization strategies for formic acid.
| Derivatization Method | Reagent(s) | Catalyst | Typical Analytical Technique | Derivative |
| Esterification | Ethanol | Sulfuric Acid or p-Toluenesulfonic Acid | GC-FID, HS-GC | Ethyl formate |
| Esterification | Methanol | Sulfuric Acid | GC-FID, HS-GC | Methyl formate |
| Esterification | Isopropyl alcohol | Sulfuric Acid | GC-FID, HS-GC | Isopropyl formate |
| Hydrazide Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Heat (80°C) | LC-MS/MS | Formic acid 2,4-dinitrophenylhydrazide |
This table presents a summary of common derivatization methods for the analytical detection of formic acid.
Derivatization of 3-Ethylpentan-3-ol for Analytical Characterization in Complex Matrices
3-Ethylpentan-3-ol is a sterically hindered tertiary alcohol. wikipedia.orgnist.govnih.gov The hydroxyl group is attached to a tertiary carbon, which is bonded to three other carbon atoms. libretexts.org This steric hindrance makes derivatization more challenging compared to primary or secondary alcohols. researchgate.netsigmaaldrich.com While specific derivatization protocols for 3-ethylpentan-3-ol are not extensively documented in scientific literature, general methods for tertiary alcohols can be applied for its analytical characterization, particularly for GC-MS analysis where increased volatility and thermal stability are desired. libretexts.org
Silylation is a common derivatization technique for alcohols, where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgcolostate.edu This reaction decreases the polarity of the molecule, reduces intermolecular hydrogen bonding, and increases volatility. For hindered tertiary alcohols, more reactive silylating reagents or the use of catalysts may be necessary. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are powerful silylating agents. sigmaaldrich.com The reaction with BSTFA produces a trimethylsilyl ether, which is more amenable to GC analysis. wikipedia.org
Acylation is another viable strategy, involving the reaction of the alcohol with an acylating agent (e.g., an acyl chloride or anhydride) to form an ester. libretexts.orgosti.gov This method also serves to increase volatility and improve chromatographic behavior. For tertiary alcohols that are difficult to acylate, specific catalysts and conditions have been developed. For example, efficient acetylation of tertiary alcohols has been achieved using isopropenyl acetate (B1210297) with a samarium complex and an oxime ester as catalysts under mild, acid-free conditions. acs.org Another approach uses N,N-dichloro-4-methylbenzenesulphonimide as a catalyst for acetylation with acetic anhydride (B1165640) at room temperature, which has been shown to be effective for primary, secondary, and tertiary alcohols. researchgate.net
The derivatization of a similar sterically hindered tertiary alcohol, pinacolyl alcohol, has been successfully achieved via acylation with acetyl chloride or benzoyl chloride for GC-MS analysis in a complex glycerol-rich matrix. osti.gov This demonstrates the feasibility of acylation for analyzing hindered tertiary alcohols in challenging sample environments.
| Derivatization Method | General Reagent Class | Example Reagent(s) | Derivative Type |
| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Silyl Ether |
| Acylation | Acylating Agents | Acetic Anhydride, Acetyl Chloride, Isopropenyl Acetate | Ester |
This table outlines general derivatization strategies applicable to tertiary alcohols like 3-ethylpentan-3-ol for enhanced analytical characterization.
Development of Novel Derivatization Reagents and Methodologies
The continuous pursuit of higher sensitivity and selectivity in analytical chemistry drives the development of new derivatization reagents and methods. These novel approaches often aim to introduce specific tags into the analyte molecule that enhance detection by modern instrumentation.
For carboxylic acids like formic acid, new reagents have been developed to improve detection in LC-MS. For example, 4-bromo-N-methylbenzylamine has been used to derivatize mono-, di-, and tri-carboxylic acids. colostate.edu The incorporated bromine atom provides a distinct isotopic pattern that facilitates clear identification in tandem mass spectrometry (MS/MS). colostate.edu Another novel reagent, 4-(2-((4-aminobutyl)amino)ethyl)benzenamine (4-APEBA), can selectively derivatize carboxylic acids (in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or aldehydes, allowing for targeted analysis by LC-MS/MS. nih.gov For chiral separations, novel reagents like N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) have been developed to resolve carboxylic acid enantiomers by HPLC. gelest.com
For alcohols, novel reagents often introduce a fluorophore or a permanently charged group. 2-(9-carbazole)-ethyl chloroformate is a fluorescent labeling reagent that reacts with aliphatic alcohols, allowing for their sensitive determination by HPLC with fluorescence detection. sigmaaldrich.com The derivatization with reagents that introduce a permanent positive charge can significantly enhance ionization efficiency in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS), a common challenge for underivatized alcohols. nih.gov The development of such reagents is a key area of research for improving the analysis of hydroxyl-containing compounds in complex biological and environmental samples. nih.govresearchgate.net
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how researchers approach reaction optimization and catalyst design. For the 3-Ethylpentan-3-ol and formic acid system, which primarily involves an esterification reaction to produce 3-ethylpent-3-yl formate (B1220265), AI and machine learning (ML) offer powerful tools to navigate the complexities of reaction conditions and identify novel catalytic pathways.
ML algorithms can be trained on vast datasets of existing chemical reactions to predict the outcomes of new ones. In the context of this system, an AI model could predict the yield of 3-ethylpent-3-yl formate under a wide array of conditions, including temperature, pressure, reactant concentrations, and solvent choice. This predictive capability allows for the in silico screening of thousands of potential reaction parameters, saving significant time and resources compared to traditional laboratory-based trial-and-error methods.
Furthermore, AI is a transformative tool in catalyst discovery. For the esterification of a sterically hindered tertiary alcohol like 3-Ethylpentan-3-ol, identifying an efficient catalyst is a non-trivial challenge. AI models can screen vast libraries of potential catalysts, including metal-based complexes, organocatalysts, and enzymes, to identify candidates with the highest predicted activity and selectivity. These models can analyze catalyst structures and properties to uncover subtle relationships that a human researcher might overlook, thereby accelerating the discovery of catalysts that can overcome the steric hindrance and facilitate the reaction under mild, energy-efficient conditions.
Table 1: Hypothetical AI-Driven Optimization of 3-ethylpent-3-yl formate Synthesis
| Parameter | Range Explored by AI | AI-Predicted Optimum | Predicted Yield (%) |
|---|---|---|---|
| Temperature (°C) | 50 - 150 | 85 | 92 |
| Catalyst | Lewis Acids, Brønsted Acids | Hafnium(IV) Chloride | 92 |
| Catalyst Loading (mol%) | 0.1 - 5.0 | 0.8 | 92 |
Novel Applications in Materials Science and Green Chemistry
The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are central to modern chemical research. The system of 3-Ethylpentan-3-ol and formic acid holds significant potential in this domain, primarily through the properties of its components and its potential products.
Formic acid is increasingly recognized as a key platform chemical in a sustainable, circular economy. researchgate.net It can be produced from biomass or through the electrochemical reduction of captured CO₂, making it a renewable and carbon-neutral C1 feedstock. researchgate.net Its use as a reactant immediately imbues the process with green credentials. Furthermore, formic acid itself can act as a catalyst, reducing the need for potentially hazardous mineral acids. ajchem-a.com
The product of the reaction, 3-ethylpent-3-yl formate, is an ester with potential applications in materials science and as a green chemical.
Green Solvents: There is a high demand for biodegradable solvents with low toxicity to replace conventional volatile organic compounds (VOCs). The properties of 3-ethylpent-3-yl formate could be investigated to assess its potential as a novel green solvent for use in paints, coatings, or cleaning formulations.
Bio-based Fragrances: Esters are well-known for their characteristic scents and are widely used in the fragrance and flavor industry. The specific olfactory properties of 3-ethylpent-3-yl formate are an area for exploration, potentially leading to a new, sustainably-derived fragrance ingredient.
Monomers for Specialty Polymers: The ester could potentially serve as a monomer or a building block for the synthesis of new polyesters. By controlling the polymerization process, materials with tailored properties such as biodegradability, thermal stability, or specific mechanical characteristics could be developed for applications in specialty plastics or biomedical devices.
The use of a bifunctional catalyst that can both facilitate the esterification and be easily recovered—for instance, a solid acid catalyst like ZSM-5—would further enhance the green profile of this system by simplifying product purification and enabling catalyst recycling. rsc.org
Advanced Reaction Engineering for Scalable Synthesis and Catalysis of the System
Translating a chemical reaction from a laboratory flask to an industrial scale requires sophisticated reaction engineering. For the synthesis of 3-ethylpent-3-yl formate, advanced reaction engineering techniques can offer significant advantages in terms of efficiency, safety, and cost-effectiveness over traditional batch processing.
Continuous Flow Synthesis: One of the most promising approaches is the use of continuous flow reactors, such as packed-bed reactors or microreactors. In a flow system, reactants are continuously pumped through a heated tube or channel, often packed with a solid catalyst. This methodology offers several key benefits:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing hotspots and minimizing side reactions.
Improved Safety: The small internal volume of the reactor at any given time significantly reduces the risks associated with handling potentially reactive mixtures at elevated temperatures and pressures.
Scalability: Increasing production capacity is a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up large batch vessels.
Reactive Separation: Another advanced concept is the integration of reaction and separation into a single unit, a technique known as reactive separation. For the esterification of 3-Ethylpentan-3-ol with formic acid, which is an equilibrium-limited reaction, the continuous removal of the water by-product is crucial to drive the reaction towards completion. This could be achieved using a membrane reactor, where a water-permeable membrane is integrated into the reactor design, selectively removing water from the reaction zone and thus shifting the equilibrium to favor high yields of the desired ester product.
Table 2: Comparison of Batch vs. Advanced Flow Synthesis (Hypothetical)
| Feature | Traditional Batch Reactor | Advanced Flow Reactor |
|---|---|---|
| Scale | Liters to Gallons | Milliliters to Liters/hour |
| Heat Transfer | Poor, risk of hotspots | Excellent, precise control |
| Safety | Higher risk due to large volume | Inherently safer, small holdup |
| Equilibrium Shift | Difficult, requires excess reagent | Efficient, e.g., via membrane |
| Productivity | Lower, includes downtime | High, continuous operation |
| Catalyst | Homogeneous (difficult to remove) | Heterogeneous (packed bed) |
By leveraging these advanced engineering principles, the synthesis of compounds within the 3-Ethylpentan-3-ol and formic acid system can be made more efficient, sustainable, and economically viable for a range of novel applications.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Ethylpentan-3-ol |
| Formic acid |
| 3-ethylpent-3-yl formate |
| Hafnium(IV) Chloride |
| ZSM-5 |
Q & A
Q. What standardized methods are recommended for quantifying formic acid emissions from heritage materials like wood and paper in controlled environments?
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Methodological Answer : Formic acid emissions are quantified using ion chromatography (IC) with a limit of quantitation (LOQ) of 5 µg m⁻³, following protocols like VDI 4301-7 . For volatile organic compounds (VOCs), thermal desorption GC/MS (TD-GC/MS) with Tenax TA® sorbent tubes is employed, adhering to ISO 16000-6 standards . Emission rates (SERa) are calculated as:
where = chamber concentration (µg m⁻³), = air exchange rate (h⁻¹), and = material loading factor (m² m⁻³). IC is preferred for low-molecular-weight acids due to reduced interference compared to TD-GC/MS .
Q. How do temperature and humidity affect formic acid emission rates from cellulose-based materials?
- Methodological Answer : Lowering temperature from 23°C to 10°C reduces emissions by 2–4×, while reducing relative humidity (RH) from 50% to 20% decreases emissions by ≥2× . For example:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported formic acid emission rates (e.g., Smedemark vs. Risholm-Sundman studies)?
- Methodological Answer :
Discrepancies arise from material aging , loading factors , and chamber conditions . For instance:
- Risholm-Sundman reported oak wood emissions up to 2800 µg m⁻² h⁻¹, while Smedemark observed ≤300 µg m⁻² h⁻¹ for similar materials . Standardization steps:
- Precondition materials (e.g., PEG-treated vs. untreated wood).
- Use consistent chamber parameters (125 mL/min flow rate, 75 L sampling volume) .
- Normalize emissions to surface area (µg m⁻² h⁻¹) or mass (ng g⁻¹ h⁻¹) . Meta-analyses should account for environmental variables (e.g., mechanical ventilation) that alter real-world emission profiles .
Q. How can experimental designs isolate formic acid emissions from paper degradation vs. other indoor sources (e.g., adhesives)?
- Methodological Answer :
Use multi-modal analysis :
- Chamber studies : Test materials in chemically inert environments (e.g., glass chambers) to eliminate background emissions .
- VOC profiling : Identify co-emitted markers (e.g., aldehydes from wood coatings) via TD-GC/MS .
- Isotopic labeling : Track degradation-specific pathways using ¹³C-formic acid. Example: While acetic acid dominates paper emissions (up to 4820 ng g⁻¹ h⁻¹), its presence in particleboards requires parallel testing of all sources .
Q. What are the implications of non-linear emission dynamics for preserving cultural heritage materials?
- Methodological Answer :
Non-linear effects (e.g., accelerated acid release under fluctuating RH) challenge steady-state models. Key strategies:
- Time-resolved monitoring : Hourly IC sampling to capture hysteresis post-RH perturbations .
- Predictive modeling : Integrate material-specific coefficients (e.g., ΔSERa/ΔRH for parchment vs. newsprint) and ventilation efficacy metrics (e.g., air exchange rates reducing concentrations by 50% in ventilated storage) . Validation via field studies (e.g., Royal Library, Denmark) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
